GSTO1-1 inhibitor C1-27 is a novel potent irriversible inhibitor of GSTO1-1, inhibiting NLRP3 inflammasome activation and limiting IL-1β release, reducing ASC speck formation.
Applications
Pesticide Development: Researchers have explored the potential of 1,2,4-triazol-3-ylthioglycolic acid amide derivatives, structurally similar to 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide, as potential antiviral agents against influenza A strains. []
Anticancer Research: A series of novel benzimidazole scaffolds synthesized using 2-chloro-N-(aryl)-acetamides, which are structurally similar to the compound , were evaluated for their anticancer activity against the MCF-7 cell line. []
Antimicrobial Agents: Numerous studies describe the synthesis and antimicrobial evaluation of compounds containing the 2-chloro-N-phenylacetamide moiety, highlighting its potential as a scaffold for developing new antibacterial and antifungal agents. [, , ]
Related Compounds
2-Chloro-N-(2,6-dichlorophenyl)acetamide
Compound Description: This compound serves as a key intermediate in the synthesis of a series of 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide derivatives. [] These derivatives were evaluated for their in vitro antibacterial, antifungal, and anti-tuberculosis activities. []
Compound Description: This compound is a precursor used in the synthesis of 2-chloro-N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}acetamide. [] The crystal structure of the product was determined, revealing weak C—H⋯O and N—H⋯N interactions. []
4-Phenyl-6-p-tolylpyrimidine-2-thiol
Compound Description: This compound serves as an intermediate in the synthesis of a series of 2-(4-phenyl-6-p-tolylpyrimidin-2-ylthio)-N- (4-substituted phenyl)acetamide derivatives. [] These derivatives were synthesized and tested for their antioxidant activity using the DPPH radical scavenging method. []
2-chloro-N-(4-(3-oxomorpholino)phenyl)acetamide
Compound Description: This compound is an important intermediate in the synthesis of various substituted (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide analogues. [] These analogues were characterized by various spectroscopic techniques. []
Compound Description: AKM-2 is a synthesized derivative of acetamide found to exhibit significant analgesic response compared to the standard drug diclofenac sodium. [] Molecular docking studies suggest AKM-2 has a significant binding affinity to COX enzymes, indicating its potential as a new lead compound for analgesic agents. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
GSK579289A is an inhibitor of polo-like kinase 1 (Plk1; IC50 = 2 nM). It is selective for Plk1 over Plk3 (IC50 = 630 nM). GSK579289A inhibits proliferation of HCT116 cells (IC50 = 11 nM). GSK579289A is a benzimidazole thiophene inhibitor.
GSK583 is a selective inhibitor of RIP-like interacting CLARP kinase (RICK also known as RIP2 kinase; IC50 = 5 nM). RIP2 Kinase is a central component of the innate immune system and enables downstream signaling following activation of the pattern recognition receptors NOD1 and NOD2, leading to the production of inflammatory cytokines. In an ex vivo human translational model using intestinal mucosal tissue from inflammatory bowel disease patients, GSK583 inhibited both TNF-α and IL-6 production with an IC50 value of 200 nM. GSK583 is a Highly Potent and Selective Inhibitor of RIP2 Kinase (RIP2K bing IC50=5 nM; rat in vivo PD IC50 = 50 nM). RIP2 kinase is a central component of the innate immune system and enables downstream signaling following activation of the pattern recognition receptors NOD1 and NOD2, leading to the production of inflammatory cytokines.
Potent and selective BRPF1 bromodomain inhibitor GSK-5959 is a potent and selective BRPF1 bromodomain inhibitor (IC50 = 80 nM). GSK-5959 exhibits >100-fold selectivity for BRPF1 over a panel of 35 other bromodomains. BRPF1 (bromodomain and PHD finger containing protein 1) is involved in the epigenetic regulation of gene expression and have been implicated in human cancer.
GSK621 is an activator of AMP-activated protein kinase (AMPK). It has been shown to increase phosphorylation at AMPKα T172, a marker of AMPK activation, in both acute myeloid leukemia (AML) cell lines and primary AML samples. GSK621 is reported to reduce the proliferation of AML cell lines (IC50s = 13-30 μM), triggering autophagy via the eIF2α/ATF4 signaling pathway. GSK621 is a potent and selective AMPK agonist. GSK621 selectively kills acute myeloid leukemia (AML) cells but spares normal hematopoietic progenitors. This differential sensitivity results from a unique synthetic lethal interaction involving concurrent activation of AMPK and mTORC1. Strikingly, the lethality of GSK621 in primary AML cells and AML cell lines is abrogated by chemical or genetic ablation of mTORC1 signaling. Cytotoxicity in AML cells from GSK621 involves the eIF2α/ATF4 signaling pathway that specifically results from mTORC1 activation. AMPK activation may represent a therapeutic opportunity in mTORC1-overactivated cancers.
GSK598809 is a selective D(3)R antagonist recently progressed in Phase I trials. GSK-598809 may decrease the rewarding effects of contextual cues associated with drug intake preclinically, which may reduce drug craving in humans.
GSK626616 is an inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 3 (DYRK3; IC50 = 0.7 nM). It enhances erythropoietin-induced erythropoiesis in isolated human bone marrow. GSK626616 increases hemoglobin levels in a mouse model of carboplatin- and radiation-induced anemia. GSK 626616 is a YAK3/DYRK3 kinase inhibitor. It is a chemoprotective agent for the potential treatment of chemotherapy-induced anaemia.